molecular formula C11H14O4 B083403 Ethyl (2-methoxyphenoxy)acetate CAS No. 13078-21-2

Ethyl (2-methoxyphenoxy)acetate

Cat. No.: B083403
CAS No.: 13078-21-2
M. Wt: 210.23 g/mol
InChI Key: BZCGGCRVJFWCIW-UHFFFAOYSA-N
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Description

Ethyl (2-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The synthesis of similar compounds, like 2-(4-Methoxyphenoxy)acetohydrazide, has been reported, which involved the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol. This study also provided insights into the crystal structure of the synthesized compound (Liu & Gao, 2012).

  • Metabolite Detection : Ethyl (2-methoxyphenoxy)acetate-like compounds have been identified as metabolites in various biological studies. For example, trichlorinated phenols, similar in structure to this compound, were detected as novel metabolites in the ethyl acetate extract from the culture medium of the Basidiomycete, Hypholoma elongatum (Swarts et al., 1998).

  • Neurological Research : Compounds structurally related to this compound have been synthesized for neurological research. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride aimed to study its effects on learning and memory in mice (Jiang, 2006).

  • Natural Product Isolation and Identification : The isolation and identification of natural products from various sources, such as the roots and rhizomes of Notopterygium incisum, have been conducted using similar extraction methods involving ethyl acetate, highlighting the potential for discovering novel compounds (Kou et al., 2010).

  • Analytical Chemistry Applications : The use of ethyl acetate in gas-liquid chromatography for studying phenol oxidase highlights its role in analytical chemistry, particularly in monitoring volatile phenolic and catecholic substrates (Garrett & Underwood, 1977).

  • Antioxidant Activity Evaluation : The ethyl acetate extracts of various plants have been evaluated for antioxidant activity, demonstrating the potential of such extracts in discovering new antioxidant agents (Aminah et al., 2018).

Safety and Hazards

Ethyl (2-methoxyphenoxy)acetate is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-(2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGGCRVJFWCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156737
Record name Ethyl (2-methoxyphenoxy)acetate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-21-2
Record name Acetic acid, 2-(2-methoxyphenoxy)-, ethyl ester
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Record name Ethyl (2-methoxyphenoxy)acetate
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Synthesis routes and methods

Procedure details

A mixture of 2-methoxyphenol (11.3 g), potassium carbonate (25 g), ethyl bromoacetate (12 ml), and acetone (113 ml) was heated under reflux for 4 hours. After cooling to the room temperature, the mixture was filtered and the solvent was distilled off under reduced pressure from the filtrate. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give Compound IIbd-a (17 g, 91%) as a pale-yellow oily substance.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl (2-methoxyphenoxy)acetate in the synthesis of Guaiacylglycerol-β-guaiacyl ether?

A1: this compound plays a crucial role as a key building block in the multi-step synthesis of Guaiacylglycerol-β-guaiacyl ether, a model compound mimicking the arylglycerol-β-aryl ether structure found in lignin []. This compound reacts with benzyl vanillin in a crucial condensation reaction, facilitated by lithium diisopropyl amide, to yield the β-hydroxy ester intermediate. This step is pivotal in achieving a high overall yield of the final Guaiacylglycerol-β-guaiacyl ether.

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